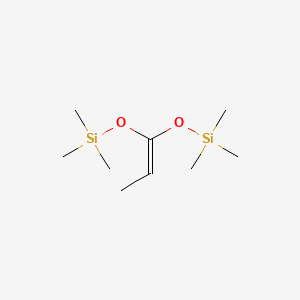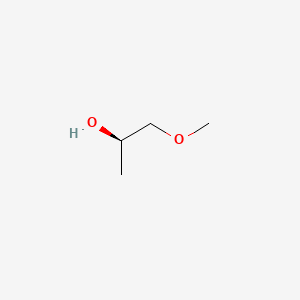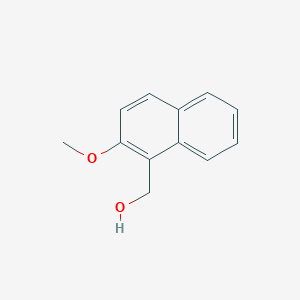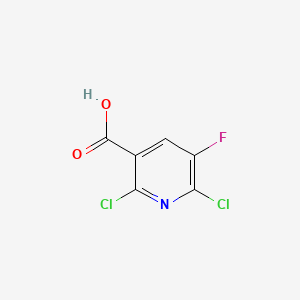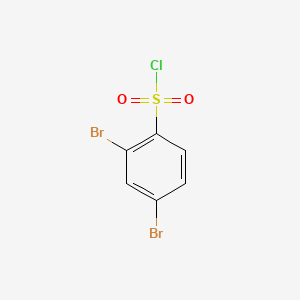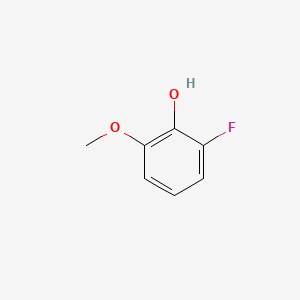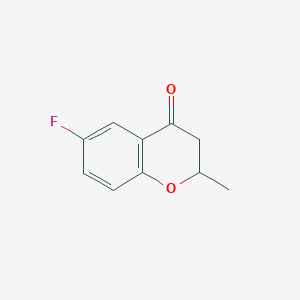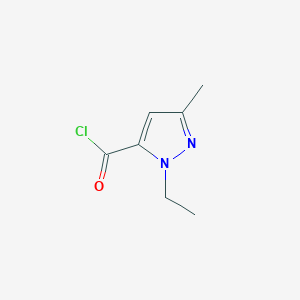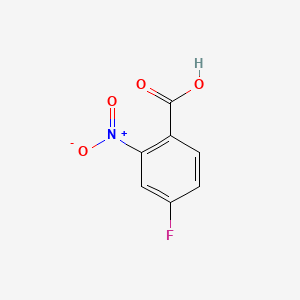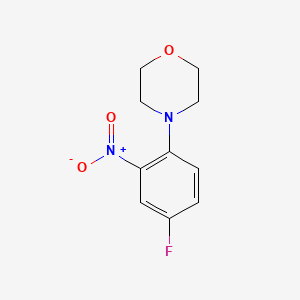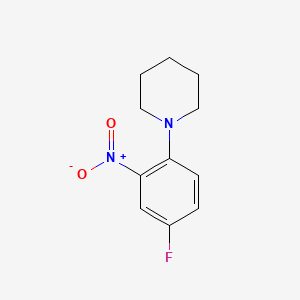
二甲基(2-羟乙基)膦酸酯
概述
描述
Dimethyl (2-hydroxyethyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group, which is similar to a phosphate but with one of the oxygen atoms replaced by a carbon. The compound is of interest due to its potential applications in material science and synthetic chemistry.
Synthesis Analysis
The synthesis of dimethyl (2-hydroxyethyl)phosphonate derivatives can be achieved through various methods. For instance, the Michaelis-Becker reaction has been used to synthesize dialkyl 2-(methacryloyloxyethyl) phosphonates, which are closely related to dimethyl (2-hydroxyethyl)phosphonate . This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents. Another approach involves the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) to produce polymers with controlled molecular weight . Additionally, the transformation of allylic hydroxyphosphonates into allylic aminophosphonates has been described, which could be relevant for the synthesis of related dimethyl (2-hydroxyethyl)phosphonate compounds .
Molecular Structure Analysis
The molecular structure of dimethyl (2-hydroxyethyl)phosphonate derivatives can exhibit interesting features such as strong intramolecular interactions. For example, dimethyl 2-hydroxy-3-benzoylpropylphosphonate shows significant intramolecular interactions between the hydroxyl oxygen and the phosphorus atom, leading to a dimeric arrangement in the solid state . This kind of interaction can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Dimethyl (2-hydroxyethyl)phosphonate and its derivatives can undergo various chemical reactions. The reaction with sulfuryl chloride and phosphorus pentachloride can afford olefinic and dichloro derivatives of phosphonates . Additionally, the reaction with amines can lead to the formation of novel cyclic phosphonic analogues or the hydrolysis of one methyl ester group in the phosphonic acid residue . The hydrolysis of dimethyl-H-phosphonate has been studied using 18O-labelling and 31P-NMR, supporting a mechanism involving exclusive [P=O] bond cleavage .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl (2-hydroxyethyl)phosphonate derivatives are influenced by their molecular structure. The RAFT polymerization of MAPC1 and its hydrolyzed derivative hPMAPC1 has been shown to be affected by solvent polarity, which impacts the polymerization rate and control . The optical resolution of dimethyl α-hydroxy-arylmethylphosphonates has been achieved, indicating the potential for producing enantiomerically pure compounds . The thermal properties of polymerized dialkylmethacryloyloxyethyl phosphonates have been characterized, showing two-step degradation in a nitrogen atmosphere .
科学研究应用
氨基膦酸的合成
二甲基(2-羟乙基)膦酸酯用于合成氨基膦酸。这涉及在高温下进行化学反应,包括酯交换和水解过程。使用核磁共振和质谱技术研究了二甲基H-膦酸酯与羟基烷基氨基甲酸酯的相互作用,揭示了复杂的化学转化途径(Troev, Koseva, & Hägele, 2008)。
膦酸的合成和表征
各种膦酸化合物的合成,包括涉及二甲基(2-羟乙基)膦酸酯的合成,是一个活跃的研究领域。这包括二甲基膦酸酯与胺类化合物反应,以创建新类别的膦酸类似物。这些化合物通过质谱、核磁共振等方法进行表征(Elż & Slawomir, 1999)。
聚合和材料科学
二甲基(2-羟乙基)膦酸酯在材料科学中被用于特定膦酸酯的聚合,研究了聚合的动力学和机制,为这些材料的热性能和化学性能提供了见解(Rajalakshmi, Krishnan, & Nayak, 2015)。
药代动力学和药物开发
虽然根据要求排除了药物开发中的具体应用,但值得一提的是,与二甲基(2-羟乙基)膦酸酯相关的化合物已在药代动力学性质的背景下进行了探索,特别是在前药和新型治疗剂的开发方面(Fujitaki et al., 2008)。
安全和危害
未来方向
Phosphorus-based polymers, including those containing Dimethyl (2-hydroxyethyl)phosphonate, have been widely studied and exhibit very unusual and interesting properties . They are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field . As they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones , further developments in this field can be expected in the near future.
属性
IUPAC Name |
2-dimethoxyphosphorylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPDWDHNIMTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203197 | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2-hydroxyethyl)phosphonate | |
CAS RN |
54731-72-5 | |
| Record name | Dimethyl P-(2-hydroxyethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54731-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054731725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

